molecular formula C10H10ClNO3 B2863247 Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate CAS No. 220731-02-2

Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate

Cat. No.: B2863247
CAS No.: 220731-02-2
M. Wt: 227.64
InChI Key: MOOVARASKMIIJY-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate is a chemical compound with the molecular formula C10H10ClNO3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate typically involves the reaction of 2-chloropyridine with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and are carried out under reflux conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a building block for complex chemical synthesis.

Comparison with Similar Compounds

Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate can be compared with other similar compounds such as:

    Ethyl 3-(2-bromopyridin-3-yl)-3-oxopropanoate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 3-(2-fluoropyridin-3-yl)-3-oxopropanoate: Contains a fluorine atom, which can significantly alter its chemical properties.

    Ethyl 3-(2-methylpyridin-3-yl)-3-oxopropanoate: The presence of a methyl group can affect its reactivity and biological activity.

Properties

IUPAC Name

ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-2-15-9(14)6-8(13)7-4-3-5-12-10(7)11/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOVARASKMIIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(N=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220731-02-2
Record name ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate
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